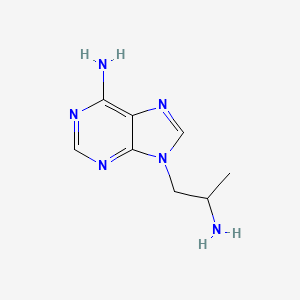

9-(2-aminopropyl)-9H-purin-6-amine

Description

Properties

Molecular Formula |

C8H12N6 |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

9-(2-aminopropyl)purin-6-amine |

InChI |

InChI=1S/C8H12N6/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2,9H2,1H3,(H2,10,11,12) |

InChI Key |

DKXJFMZGMDDBCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-aminopropyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with a suitable aminopropylating agent. One common method involves the use of 6-chloropurine as the starting material, which undergoes nucleophilic substitution with 2-aminopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-aminopropyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of purine derivatives.

Scientific Research Applications

9-(2-aminopropyl)-9H-purin-6-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Studied for its potential role in cellular processes and as a probe for investigating purine metabolism.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 9-(2-aminopropyl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for purine receptors, modulating their activity and influencing various cellular processes. It may also inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 9-position significantly impacts physicochemical properties. Key comparisons include:

*Hypothetical data inferred from analogs.

- Polarity and Solubility: The 2-aminopropyl group enhances water solubility due to the primary amine, contrasting with hydrophobic substituents like phenyl or isopropyl .

- Thermal Stability : Aromatic substituents (e.g., phenyl) increase melting points compared to alkyl chains, as seen in 9-phenyl derivatives (mp 198–200°C) .

Biological Activity

9-(2-aminopropyl)-9H-purin-6-amine, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to adenine and other purines, which are known for their roles in various biological processes, including cellular signaling and metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8H11N5

IUPAC Name : this compound

CAS Number : 1864057-24-8

The compound features a purine core structure, which is essential for its biological interactions. The presence of the amino group enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in the folding and stabilization of numerous proteins that are essential for cancer cell survival. Inhibiting Hsp90 can lead to the degradation of oncogenic proteins, making it a valuable target in cancer therapy .

- Receptor Interaction : It exhibits binding affinity towards various receptors involved in signal transduction pathways. This interaction can modulate cellular responses, influencing processes such as proliferation and apoptosis.

- Metabolic Pathways : The compound may influence metabolic pathways by acting as a substrate or inhibitor for enzymes involved in nucleotide metabolism, which is crucial for rapidly dividing cells like cancer cells .

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells by disrupting the function of Hsp90. In vitro studies have shown that treatment with this compound leads to a significant reduction in the viability of various cancer cell lines, including breast and prostate cancer cells .

Case Study: Hsp90 Inhibition

A study highlighted the efficacy of this compound as an Hsp90 inhibitor. The compound exhibited low micromolar activity (IC50 ~1 µM) in both fluorescence polarization assays and cell-based western blot assays, demonstrating its potential as a lead compound for further development in cancer therapeutics .

| Assay Type | IC50 Value (µM) | Cell Line |

|---|---|---|

| Fluorescence Polarization | ~1 | MCF-7 (Breast Cancer) |

| Western Blot | ~1 | PC3 (Prostate Cancer) |

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory and neuroprotective effects. These activities are thought to arise from its ability to modulate signaling pathways involved in inflammation and neuronal survival .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-(2-aminopropyl)-9H-purin-6-amine and ensuring regioselectivity at the N9 position?

- Methodological Answer : Synthesis typically involves alkylation of adenine derivatives with 2-aminopropyl groups under controlled conditions. To achieve regioselectivity at N9, use protecting groups (e.g., temporary blocking of N7 or other reactive sites) and optimize reaction parameters (e.g., solvent polarity, temperature). For example, alkylation reactions in aprotic solvents like DMF at 80°C under nitrogen atmosphere have been effective for similar N9-substituted purines . Post-synthesis, confirm regiochemistry via NMR (e.g., δ 1.38 ppm for CH3 in ethyl-substituted analogs ) and HPLC purity analysis (>98%) .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

- Methodological Answer : Solubility varies with solvent: DMSO (16.67–53 mg/mL) is ideal for in vitro studies, while aqueous buffers may require pH adjustment (e.g., phosphate buffer at pH 7.4). For in vivo applications, use co-solvents like PEG400 or cyclodextrins. Prepare stock solutions at 5–50 mg/mL and store aliquots at -20°C (short-term) or -80°C (long-term) to minimize freeze-thaw degradation .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Use H and C NMR to confirm substituent placement (e.g., δ 7.96 ppm for H8 in ethyl derivatives ). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., NH stretches at ~3300 cm). Elemental analysis (C, H, N) ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can substituent modifications at the N9 position influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., allyl, isopropyl, benzyl substituents ) reveal that substituent length and flexibility modulate receptor binding. For example:

- Bulkier groups (e.g., benzyl) enhance receptor affinity but reduce solubility.

- Polar groups (e.g., hydroxyl) improve aqueous solubility but may reduce membrane permeability.

Systematic SAR requires synthesizing derivatives with incremental structural changes and testing in target-specific assays (e.g., enzyme inhibition, cellular uptake) .

Q. What analytical strategies resolve contradictions in biological activity data across studies of 9-substituted purine analogs?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). For example:

- Conflicting IC values may arise from solvent effects (e.g., DMSO vs. aqueous buffers). Standardize solvent concentrations (<1% DMSO).

- Structural variations (e.g., 8-bromo vs. 8-thio substitutions ) can alter binding modes; re-analyze using X-ray crystallography or molecular docking.

Conduct meta-analyses of published data to identify assay-specific biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.